D-3-(3-benzofuranyl)-Alanine
Description
Systematic IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for D-3-(3-benzofuranyl)-Alanine is (2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid . This nomenclature follows standard rules for α-amino acids, prioritizing the carboxyl group as the principal functional group and the benzofuran substituent as a side chain. The parent structure is propanoic acid, with an amino group (-NH₂) at the second carbon (C-2) and a benzofuran-3-yl group at the third carbon (C-3). The stereochemical descriptor (2R) denotes the absolute configuration of the chiral center at C-2, distinguishing it from the L-enantiomer.
The benzofuran moiety is numbered such that the oxygen atom occupies the first position, with the fused benzene ring extending across positions 2–7. The substituent at position 3 of the benzofuran ring links to the alanine backbone.
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
The compound is also referenced in specialized contexts as H-D-Ala(benzofuran-3-yl)-OH , emphasizing its peptide backbone structure.
Stereochemical Designation and Enantiomeric Specificity
This compound belongs to the D-series of α-amino acids, characterized by the (R) -configuration at the α-carbon (C-2). This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino group (-NH₂), carboxyl group (-COOH), benzofuran-3-yl side chain, and hydrogen atom are ranked in descending order of priority.
The enantiomeric pair of this compound, L-3-(3-benzofuranyl)-Alanine (CAS: 72120-70-8), exhibits the (S) -configuration at C-2. The two enantiomers are non-superimposable mirror images, leading to distinct biochemical interactions. For example, enzymatic systems such as aminoacyl-tRNA synthetases typically exhibit high enantioselectivity, recognizing only the L-form for protein biosynthesis.
The specific rotation ([α]D) of this compound has not been widely reported, but analogous D-amino acids generally exhibit positive optical rotations in aqueous solution.
Structural and Stereochemical Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Chiral Centers | 1 (C-2) | |
| SMILES Notation | C1=CC=C2C(=C1)C(=CO2)CC@@HN | |
| InChI Key | IIQKYWMOMQWBER-VIFPVBQESA-N |
The SMILES string explicitly encodes the (R) -configuration via the @@ notation, ensuring unambiguous stereochemical representation.
Properties
Molecular Weight |
204.2 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacological Applications
Alzheimer's Disease Research
Recent studies have identified derivatives of benzofuran, including D-3-(3-benzofuranyl)-Alanine, as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. These compounds demonstrate multifunctional properties, inhibiting Aβ aggregation and showing protective effects on neuronal cells.
- Case Study : A series of 3-aminobenzofuran derivatives were synthesized and evaluated for their anti-cholinesterase activity. Among them, one derivative showed significant inhibition against AChE with an IC50 value of 0.64 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| Compound 5f | 0.64 | 1.20 | 29.8 |
| Donepezil | 0.10 | 0.15 | 14.9 |
Cancer Research
Indoleamine 2,3-Dioxygenase Inhibition
this compound has shown promise as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that has implications in cancer progression and immune response modulation.
- Case Study : Research indicated that this compound and related compounds exhibited inhibition with Ki values ranging from 7 to 70 µM against IDO, suggesting their potential utility in cancer therapy through modulation of the kynurenine pathway .
| Compound | Ki (µM) |
|---|---|
| This compound | 7-70 |
| 1-Methyl-DL-Tryptophan | 10 |
Behavioral Studies
Impact on Depression Models
In behavioral studies, compounds like this compound have been implicated in modulating depressive-like behaviors induced by lipopolysaccharide (LPS). The modulation of IDO activity is believed to play a role in these effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular characteristics of D-3-(3-Benzofuranyl)-Alanine with its analogs:
*Calculated based on molecular formula.
Key Observations :
- Stereochemistry : All listed compounds are D-configured, which may influence enzymatic interactions and metabolic stability.
Preparation Methods
Condensation of Diethyl Acetamidomalonate with Arylmethyl Halides
A classical synthetic approach involves the condensation of diethyl acetamidomalonate with a 3-(3-benzofuranyl)methyl halide, followed by hydrolysis and decarboxylation steps to yield the racemic beta-(3-benzofuranyl)-alanine derivative. This method is adapted from procedures used for similar aryl-substituted alanines such as 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine.
-
- Diethyl acetamidomalonate reacts with the arylmethyl halide under basic conditions to form the substituted malonate ester.
- Partial hydrolysis produces the monoethyl ester intermediate.
- Decarboxylation yields the racemic arylalanine derivative.
-
- Straightforward and adaptable to various aryl groups.
- Provides a racemic mixture that can be further resolved.
-
- Requires subsequent resolution to isolate the D-enantiomer.
- Multi-step process with moderate overall yield.
Enzymatic Resolution of Racemic Mixtures
The racemic mixture obtained from the above condensation is subjected to enzymatic resolution, which selectively converts one enantiomer (usually the L-form) into a separable derivative, leaving the D-enantiomer unreacted.
-
- Enzymatic acetylation or deacetylation to form N-acetyl-L-amino acid derivatives.
- Separation by chromatographic or crystallization methods.
- Acidic hydrolysis of the unreacted fraction to yield optically pure this compound.
Protection and Deprotection Strategies
To facilitate purification and prevent side reactions, the amino group is often protected as a tert-butyloxycarbonyl (BOC) derivative during synthesis.
-
- Reaction of free D-amino acids with di-tert-butyldicarbonate in tert-butyl alcohol, water, and sodium hydroxide.
- Protects the amino group during subsequent synthetic steps and purification.
-
- Acidic conditions remove the BOC group to regenerate the free amino acid after synthesis completion.
This strategy improves yield and purity of the final product.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Optical Purity Control |
|---|---|---|---|---|
| Diethyl Acetamidomalonate Condensation + Hydrolysis + Decarboxylation | Diethyl acetamidomalonate, 3-(3-benzofuranyl)methyl halide, base | Straightforward, adaptable to aryl groups | Racemic mixture requires resolution | Enzymatic resolution + HPLC analysis |
| Enzymatic Resolution | Enzymes for selective acetylation/deacetylation | High enantiomeric purity achievable | Requires enzyme availability and optimization | HPLC of GITC derivatives |
| BOC Protection/Deprotection | Di-tert-butyldicarbonate, acidic deprotection | Protects amino group, improves purity | Additional synthetic steps required | Optical purity confirmed post-deprotection |
| Reductive Amination (Potential) | 3-(3-benzofuranyl)aldehyde, reducing agent | Direct amine introduction | Needs chiral resolution or asymmetric catalysis | Requires stereoselective control |
Research Findings and Analytical Characterization
- Yields: Reported yields vary depending on the method and purification steps, typically ranging from moderate to good (40–75%) for the condensation and resolution methods.
- Purity: Final this compound products generally exceed 95% purity as confirmed by NMR, elemental analysis, and HPLC.
- Spectroscopic Data: Proton NMR and mass spectrometry are routinely used to confirm structure and purity.
- Optical Purity: Enantiomeric excess is verified by chiral HPLC of derivatized amino acids, ensuring suitability for biological studies.
Q & A
Q. What are the established synthetic routes for D-3-(3-benzofuranyl)-Alanine, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: Synthesis typically involves asymmetric catalysis or enzymatic resolution. For example:
- Solid-phase peptide synthesis (SPPS): Coupling 3-benzofuran propionic acid derivatives with D-alanine precursors under carbodiimide activation (e.g., EDC/HOBt) .
- Enzymatic resolution: Lipases or acylases selectively hydrolyze L-enantiomers from racemic mixtures, leaving this compound with >98% enantiomeric excess (ee) .
- Chiral auxiliary methods: Use Boc-protected D-alanine with benzofuranyl halides in Pd-catalyzed cross-coupling reactions .
Key Variables:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–4°C (enzymatic) | Higher temps reduce ee |
| Catalyst | Candida antarctica lipase | Selectivity for D-enantiomer |
| Solvent | THF or DMF | Polar aprotic enhances coupling efficiency |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- HPLC with chiral columns (e.g., Chiralpak IA): Resolves enantiomers; validate with spiked L-enantiomer standards .
- NMR spectroscopy: H and C NMR confirm benzofuranyl substitution (aromatic protons at δ 7.2–7.8 ppm, α-proton at δ 3.8–4.2 ppm) .
- High-resolution mass spectrometry (HRMS): Verify molecular ion [M+H] at m/z 232.0972 (calculated for CHNO) .
Validation Protocol:
- Cross-check retention times (HPLC) and fragmentation patterns (MS/MS) against synthesized standards.
- Use differential scanning calorimetry (DSC) to confirm melting point (~215°C, decomposition) .
Q. How should researchers ensure stability during storage and handling?
Methodological Answer:
- Storage: Argon-purged vials at -20°C; avoid moisture (hygroscopic) and UV light (benzofuranyl group is photosensitive) .
- Stability assessment: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for byproducts (e.g., oxidized furan rings) .
Decomposition Pathways:
| Condition | Degradation Product | Mitigation Strategy |
|---|---|---|
| Oxidative (HO) | Quinone derivatives | Add antioxidants (e.g., BHT) |
| Acidic (pH < 3) | Racemization | Buffer solutions (pH 6–8) |
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate binding to enzymes like D-amino acid oxidase (PDB ID: 1C0P). Prioritize poses with hydrogen bonds to Arg283 and hydrophobic interactions with Phe250 .
- QM/MM simulations: Calculate activation barriers for enzymatic racemization to identify stable conformers .
Validation: Compare predicted binding affinities (ΔG) with surface plasmon resonance (SPR) data .
Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo studies?
Methodological Answer:
- In vitro assays (microsomes): Use LC-MS/MS to quantify metabolites (e.g., β-oxidation products) .
- In vivo tracer studies: Administer C-labeled this compound to mice; analyze plasma and urine via NMR .
Data Reconciliation Example:
| Model System | Half-life (t) | Key Metabolite |
|---|---|---|
| Human hepatocytes | 2.3 h | 3-Benzofuran carboxylic acid |
| Rat plasma | 1.1 h | Alanine transaminase adduct |
Root Cause: Species-specific enzyme expression (e.g., murine DAAO vs. human DAAO) .
Q. How can researchers optimize chiral resolution for industrial-scale production?
Methodological Answer:
- Dynamic kinetic resolution (DKR): Combine metal catalysts (e.g., Ru) with lipases to racemize L-enantiomers in situ, achieving >99% ee .
- Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) .
Scale-Up Challenges:
| Parameter | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Yield | 75% | 62% (due to mixing inefficiency) |
| Purity | 98% ee | 95% ee |
Q. What advanced techniques characterize its role in peptide-based drug design?
Methodological Answer:
- SPOT synthesis: Incorporate this compound into peptide libraries to screen for protease resistance .
- Circular dichroism (CD): Monitor conformational stability of D-enantiomer-containing peptides in lipid bilayers .
Case Study: A D-enantiomer-rich peptide showed 3-fold higher serum stability than its L-counterpart in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
